molecular formula C12H10N4OS2 B8800654 N-(6-Methoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide

N-(6-Methoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No. B8800654
M. Wt: 290.4 g/mol
InChI Key: FQXJYXQXFVMXOQ-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To 6-methoxybenzo[d]thiazol-2-amine (0.53 g, 2.94 mmol) in acetonitrile (20 mL) was added 1,1′-thiocarbonyldiimidazole (0.681 g, 3.82 mmol). The reaction mixture was stirred at 65° C. for 24 hours. The precipitate was filtered and washed with acetonitrile (2×20 mL) to yield the product. The product was taken directly to the next step without any further purification or characterization.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.681 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([NH2:10])[S:9][C:5]=2[CH:4]=1.[C:13](N1C=CN=C1)([N:15]1[CH:19]=[CH:18][N:17]=[CH:16]1)=[S:14]>C(#N)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([NH:10][C:13]([N:15]3[CH:19]=[CH:18][N:17]=[CH:16]3)=[S:14])[S:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)N)C=C1
Name
Quantity
0.681 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with acetonitrile (2×20 mL)
CUSTOM
Type
CUSTOM
Details
to yield the product
CUSTOM
Type
CUSTOM
Details
The product was taken directly to the next step without any further purification or characterization

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC1=CC2=C(N=C(S2)NC(=S)N2C=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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